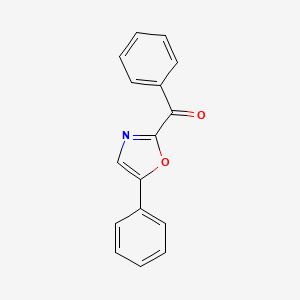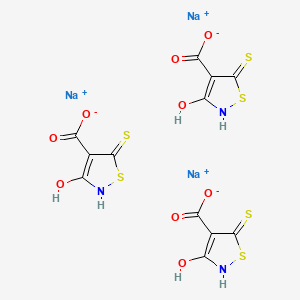
2-Fluoro-4-isopropylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-isopropylbenzonitrile is an organic compound with the molecular formula C10H10FN It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 2-position and an isopropyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-isopropylbenzonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluorobenzonitrile with isopropyl halides under basic conditions. Another method includes the Suzuki-Miyaura coupling reaction, where 2-fluorobenzonitrile is coupled with an isopropylboronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-isopropylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-4-isopropylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the development of fluorescent probes for detecting biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-isopropylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzonitrile: Lacks the isopropyl group, making it less sterically hindered.
4-Isopropylbenzonitrile: Lacks the fluorine atom, affecting its reactivity and binding properties.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of an isopropyl group, significantly altering its chemical properties.
Uniqueness
2-Fluoro-4-isopropylbenzonitrile is unique due to the combination of the fluorine atom and the isopropyl group, which imparts distinct chemical and physical properties. This combination can enhance its reactivity in certain chemical reactions and its potential as a building block in the synthesis of complex molecules.
Properties
Molecular Formula |
C10H10FN |
|---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
2-fluoro-4-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H10FN/c1-7(2)8-3-4-9(6-12)10(11)5-8/h3-5,7H,1-2H3 |
InChI Key |
XWMRWQUPWYVUCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-({4-chloro-N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanyl}amino)hexanoic acid](/img/structure/B14128904.png)

![4,5,6,7-Tetrahydro-4,4-dimethyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B14128924.png)
![2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide](/img/structure/B14128925.png)
![{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid](/img/structure/B14128927.png)





![1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14128970.png)

